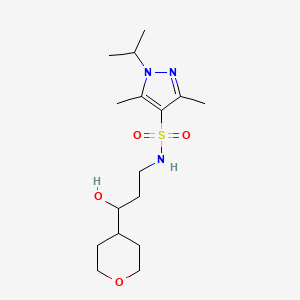

5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It may also involve studying the compound’s stability under various conditions .Scientific Research Applications

Antimicrobial and Anticancer Activities

Research has demonstrated the synthesis of new compounds using 5-(Bromomethyl)-3-ethyl-4-methyl-1,2-oxazole derivatives that exhibit promising antimicrobial activities. For instance, the synthesis of 1-(5-phenylamino-[1,3,4]thiadiazol-2-yl)methyl-5-oxo-[1,2,4]triazole and 1-(4-phenyl-5-thioxo-[1,2,4]triazol-3-yl)methyl-5-oxo-[1,2,4]triazole derivatives has been explored, with several compounds showing antimicrobial activity against a variety of microorganisms, though no antifungal activity was observed against yeast-like fungi. Some compounds also demonstrated antitumor activity towards breast cancer (Demirbas et al., 2004).

Synthetic Chemistry and Drug Design

The compound has been used as a reactive scaffold for synthetic elaboration in drug design. Specifically, 2-(Halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogue, have been used to prepare a variety of derivatives. This includes 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, with the bromomethyl analogue offering a more reactive alternative for C-alkylation of stabilized carbanions. This method facilitated a concise synthesis of drugs like Oxaprozin, highlighting its role in the streamlined synthesis of pharmaceuticals (Patil & Luzzio, 2016).

Antibacterial Agents with Reduced Side Effects

The search for new antibacterial agents led to the discovery that 1,2,3-triazoles bearing a substituent at the 4 position, such as methyl or bromo, serve as excellent antibacterials with reduced activity against monoamine oxidase A (MAO-A), thus potentially offering an improved safety profile over existing treatments like linezolid. This finding underscores the significance of bromomethyl-oxazole derivatives in the development of safer antibacterial drugs (Reck et al., 2005).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been investigated as potential anticorrosion agents. A novel triazole derivative was studied for its efficacy in protecting mild steel in acidic environments, demonstrating high inhibition efficiency. This research opens new avenues for the use of oxazole derivatives in corrosion protection applications (Rahmani et al., 2019).

Mechanism of Action

Safety and Hazards

Properties

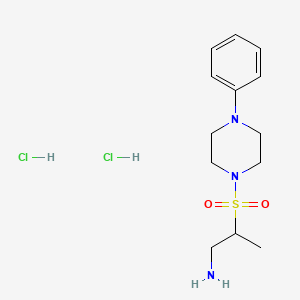

IUPAC Name |

5-(bromomethyl)-3-ethyl-4-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-3-6-5(2)7(4-8)10-9-6/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQVTGINFNXHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2995026.png)

![5-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-2H-pyran-2-one](/img/structure/B2995034.png)

![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)

![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)

![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)